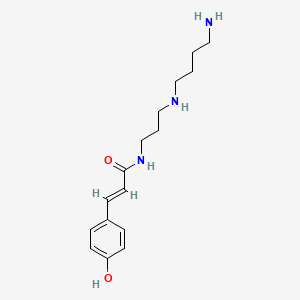
N8-Coumaroylspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N8-Coumaroylspermidine is a derivative of spermidine, a biogenic polyamine. It is formed by the conjugation of spermidine with coumaric acid, a hydroxycinnamic acid. This compound is found in various plants and has been studied for its potential biological activities, including antifungal and antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N8-Coumaroylspermidine can be synthesized through a short and efficient synthetic route involving the suitably protected spermidine derivative. This derivative undergoes selective deprotection and monoacylation to form the desired compound . The reaction typically involves the use of protecting groups to ensure selective acylation at the N8 position of spermidine.
Industrial Production Methods
Industrial production methods for this compound often involve extraction from natural sources. For example, it can be isolated from safflower injection residues using high-performance liquid chromatography . This method allows for the efficient extraction and purification of the compound from plant materials.
Chemical Reactions Analysis
Types of Reactions
N8-Coumaroylspermidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced hydroxycinnamic acid derivatives .
Scientific Research Applications
N8-Coumaroylspermidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of hydroxycinnamic acid amides.
Biology: The compound has been studied for its role in plant defense mechanisms against pathogens.
Medicine: Research has shown that this compound exhibits antidepressant-like effects and can inhibit serotonin uptake
Industry: It is used in the development of natural fungicides and other plant protection products.
Mechanism of Action
The mechanism of action of N8-Coumaroylspermidine involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit the activity of serotonin transporters, leading to increased levels of serotonin in the brain . This action is believed to contribute to its antidepressant effects. Additionally, the compound can inhibit the activity of enzymes involved in polyamine biosynthesis, affecting cellular growth and development .
Comparison with Similar Compounds
N8-Coumaroylspermidine can be compared with other similar compounds, such as:
N1-Feruloylspermidine: Another hydroxycinnamic acid amide with similar biological activities.
Tri-p-coumaroylspermidine: A compound with three coumaroyl groups attached to spermidine, exhibiting potent antifungal activity.
Di-p-coumaroyl-caffeoylspermidine: A compound with both coumaroyl and caffeoyl groups, known for its antifungal properties.
This compound is unique due to its specific structure and the position of the coumaroyl group, which influences its biological activity and reactivity.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
(E)-N-[3-(4-aminobutylamino)propyl]-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O2/c17-10-1-2-11-18-12-3-13-19-16(21)9-6-14-4-7-15(20)8-5-14/h4-9,18,20H,1-3,10-13,17H2,(H,19,21)/b9-6+ |
InChI Key |
JFDXPKACNXPZOQ-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCNCCCCN)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCNCCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


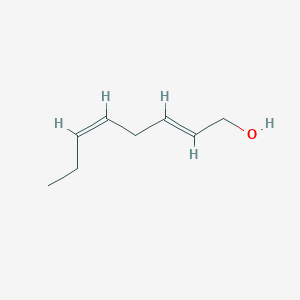

![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
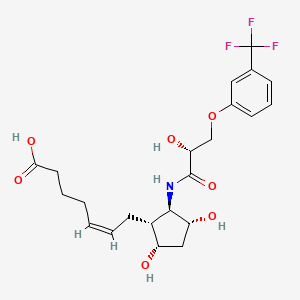
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
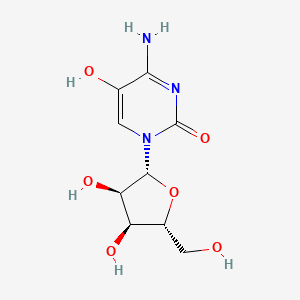
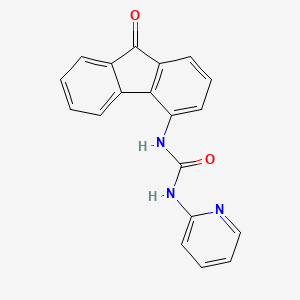

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
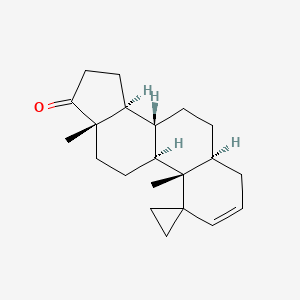
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
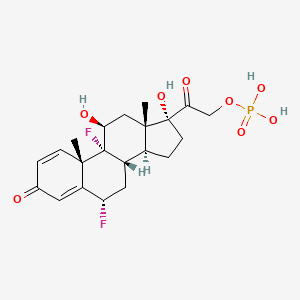
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
